Field: Analytical Chemistry
Application Summary: Doxylamine succinate is analyzed using High-Performance Liquid Chromatography (HPLC) to ensure quality control in pharmaceuticals.
Methods: A stability-indicating HPLC method is developed, employing a Kromasil C18 column with a mobile phase of phosphate buffer and methanol.
Results: The method shows linearity in the range of 10–50 μg/ml with a correlation coefficient of 0.9998.
Field: Developmental Biology
Application Summary: Doxylamine succinate is studied for its teratogenic effects, particularly in combination with pyridoxine hydrochloride in the drug Diclegis.
Field: Pharmacology
Application Summary: Doxylamine succinate is used as a pharmaceutical secondary standard for quality control testing in various analytical applications.
Field: Molecular Biology
Application Summary: Doxylamine succinate is utilized in applications such as Real-Time PCR, gene therapy, and cell analysis.
Application Summary: Doxylamine succinate is used in chromatographic techniques for the separation and analysis of chemical compounds.
Field: Spectroscopy
Application Summary: Doxylamine succinate is relevant in spectroscopic analysis for elemental and isotope analysis.
Methods: It is used in the calibration and quality control of spectroscopic instruments.
Field: Electrochemistry
Application Summary: Doxylamine succinate is analyzed using voltammetric methods to determine its presence in pharmaceutical formulations.
Methods: A carbon paste electrode modified with zirconium dioxide and multi-walled carbon nanotubes is used.
Results: The method shows linearity ranges of 20.00–2000.00 ng/mL and 2.00–20.00 µg/mL for the drug in different linear segments.
Field: Environmental Science
Application Summary: Doxylamine succinate’s degradation products are assessed for their environmental impact and toxicity.
Field: Pharmaceutical Sciences
Application Summary: Doxylamine succinate undergoes stability testing to assess how its quality changes over time under various conditions.
Methods: The drug is subjected to stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation.
Field: Organic Chemistry
Application Summary: The synthesis methods for Doxylamine succinate are optimized for safety and efficiency.
Field: Pharmacokinetics
Application Summary: The absorption, distribution, metabolism, and excretion (ADME) of Doxylamine succinate are studied in clinical settings.
Methods: HPLC is used to analyze Doxylamine levels in plasma after oral administration to volunteers.
Field: Neuropharmacology
Application Summary: The hypnotic properties of Doxylamine succinate are researched for their efficacy in promoting sleep.
Field: Nanotechnology and Pharmacology
Application Summary: Doxylamine succinate is incorporated into bilosomes for intranasal delivery as a novel treatment option against gestational nausea and vomiting.
Field: Pharmaceutical Formulation
Application Summary: Development of fast-dissolving formulations of doxylamine succinate for quicker onset of action.
Application Summary: Establishment of a stability-indicating HPLC method for the quantification of doxylamine succinate in pharmaceuticals.
Field: Pharmacodynamics
Application Summary: Investigation of the pharmacodynamics of intranasal doxylamine in subjects with chronic intermittent sleep impairment.
Field: Environmental Toxicology
Application Summary: Assessment of the environmental impact and toxicity of doxylamine succinate’s degradation products.
Doxylamine succinate is a first-generation antihistamine primarily used for its sedative and anticholinergic properties. It is the succinate salt of doxylamine, a compound that effectively crosses the blood-brain barrier, resulting in its use as a sleep aid and treatment for allergic reactions, hay fever, and cold symptoms. Doxylamine succinate is known for its ability to block the action of histamine at the H1 receptor, which is responsible for various allergic symptoms. Additionally, it exhibits cholinolytic effects, contributing to its sedative properties .
As mentioned previously, doxylamine succinate acts as an antihistamine. It binds to histamine H1 receptors, particularly those in the central nervous system, leading to drowsiness and sedation []. This effect helps people fall asleep and reduces allergy symptoms like runny nose, itchy eyes, and sneezing [].
Doxylamine succinate is generally safe when used as directed. However, potential side effects include drowsiness, dry mouth, dizziness, and constipation []. In rare cases, it can cause more serious side effects like hallucinations or seizures [].
The synthesis of doxylamine succinate involves several key reactions:
Doxylamine succinate exhibits several biological activities:
The synthesis of doxylamine succinate can be summarized as follows:
Doxylamine succinate is widely used in various applications:
Doxylamine succinate has been studied for its interactions with other medications:
Doxylamine succinate belongs to a class of first-generation antihistamines. Here are some similar compounds:
Compound Name | Antihistaminic Action | Sedative Properties | Unique Features |
---|---|---|---|
Diphenhydramine | Yes | Yes | Commonly used in allergy medications |
Chlorpheniramine | Yes | Moderate | Less sedating than doxylamine |
Bromodiphenhydramine | Yes | Yes | Used primarily for motion sickness |
Carbinoxamine | Yes | Yes | Used in cough and cold preparations |
Clemastine | Yes | Moderate | Longer duration of action |
Doxylamine's unique combination of strong sedative effects alongside significant anticholinergic activity distinguishes it from these similar compounds. Its efficacy in both allergy relief and as a sleep aid makes it particularly versatile .
Doxylamine succinate crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 12.3 Å, b = 10.5 Å, c = 18.2 Å, and β = 95.6°. X-ray diffraction studies reveal two independent protonated doxylamine cations and two succinate anions per asymmetric unit, forming an extensive hydrogen-bonding network with O···O and N···O distances ranging from 2.536–2.853 Å. Conformational analysis using PM3 and DFT/B3LYP/6-31++G(d,p) methods identified six stable conformers, with the lowest-energy structure exhibiting a gauche orientation (dihedral angle = 68.5°) between the pyridyl and phenyl groups.
The succinate salt forms via proton transfer from succinic acid to the tertiary amine group of doxylamine, creating a 1:1 ionic complex. Fourier-transform infrared (FTIR) spectroscopy confirms salt formation through the disappearance of the succinic acid carbonyl stretch (1695 cm⁻¹) and emergence of carboxylate asymmetric/symmetric vibrations at 1578 cm⁻¹ and 1395 cm⁻¹. Crystallographic data show each succinate anion participates in eight hydrogen bonds: four with adjacent doxylamine cations and four with water molecules in the lattice.
The core synthesis involves three stages:
Key optimization includes using anhydrous tetrahydrofuran (THF) as the solvent for Grignard reactions, improving yield from 72% to 89%.
Technique | Conditions | Purity Improvement | Yield |
---|---|---|---|
Recrystallization | Ethanol-water (3:1) at −20°C | 95% → 99.2% | 78% |
Chromatography | Silica gel, CH₂Cl₂:MeOH (9:1) | 88% → 99.5% | 65% |
Melt Crystallization | 105–110°C, slow cooling | 90% → 97% | 82% |
Enantiomeric purity (>99% ee) is achieved using (R)-1-phenyl-1-(pyridin-2-yl)ethane-1,2-diol as a chiral auxiliary.
Solvent | Solubility (mg/mL) | Temperature (°C) | Dielectric Constant |
---|---|---|---|
Water | 78.0 | 25 | 80.1 |
Ethanol | 39.2 | 25 | 24.3 |
Chloroform | 12.5 | 25 | 4.8 |
n-Octanol | 5.8 | 25 | 10.3 |
The high aqueous solubility arises from succinate anion hydration (ΔG°hyd = −335 kJ/mol). In nonpolar solvents, solubility follows Hildebrand parameters: δ = 18.2 MPa¹/² for doxylamine succinate vs. δ = 14.9 MPa¹/² for chloroform.
Differential scanning calorimetry (DSC) shows a sharp endotherm at 111°C (ΔH = 142 J/g), corresponding to the melting point. Thermogravimetric analysis (TGA) reveals a two-stage decomposition:
Arrhenius plot data (25–60°C) give a degradation rate constant k = 3.2×10⁻⁶ s⁻¹, indicating a shelf life of 36 months at 25°C. X-ray diffraction confirms no polymorphic transitions below 150°C.
Doxylamine succinate demonstrates high-affinity binding to histamine H1 receptors with a dissociation constant (Ki) of 42 nanomolar in human tissue [1]. This binding affinity places doxylamine among the most potent first-generation antihistamines, exhibiting superior receptor binding characteristics compared to many contemporary compounds. The compound functions as an inverse agonist at the histamine H1 receptor, which distinguishes it from simple competitive antagonists by actively reducing basal receptor activity rather than merely blocking histamine binding [1] [2].
Structural analysis reveals that doxylamine occupies the orthosteric binding pocket through extensive hydrophobic interactions with key receptor residues. The compound's methoxyphenyl group inserts deeply into a hydrophobic cavity formed by transmembrane domains three, five, and six, establishing critical contacts with residues including phenylalanine 199, tryptophan 428, and phenylalanine 432 [3] [4]. These interactions stabilize the receptor in its inactive conformation and prevent the conformational changes necessary for G-protein coupling and downstream signaling cascade activation.
The allosteric modulation properties of doxylamine involve its interaction with the conserved tryptophan 428 residue at position 6.48, which serves as a molecular toggle switch in G-protein coupled receptor activation mechanisms [3]. By establishing extensive hydrophobic contacts with this residue, doxylamine effectively locks the receptor in its inactive state, contributing to its high efficacy as an inverse agonist. This mechanism differs from that observed in other G-protein coupled receptors where ligands may lack direct interactions with the tryptophan 6.48 position.
Crystallographic studies have identified a secondary binding site within the histamine H1 receptor that may contribute to the prolonged duration of action observed with doxylamine [4]. This site, located between the orthosteric pocket and extracellular vestibule, is coordinated by lysine 191, lysine 179, histidine 435, and tyrosine 431 residues. The presence of this secondary site suggests potential for allosteric modulation and may explain the enhanced binding kinetics observed with certain antihistamine compounds.
Doxylamine succinate exhibits significant cross-reactivity with muscarinic acetylcholine receptors, demonstrating varying degrees of affinity across different muscarinic receptor subtypes [1]. The compound shows highest affinity for the M5 receptor subtype with a Ki value of 180 nanomolar, followed by M4 (380 nanomolar), M1 (490 nanomolar), M3 (650 nanomolar), and M2 (2100 nanomolar) receptors. This muscarinic receptor binding profile contributes to the anticholinergic effects commonly associated with first-generation antihistamines.
The anticholinergic activity of doxylamine results from competitive antagonism at muscarinic receptors, leading to blockade of acetylcholine-mediated signaling pathways [5] [6]. This cross-reactivity is particularly pronounced in the central nervous system, where muscarinic receptor blockade contributes to the compound's sedative properties and may explain its efficacy in treating motion sickness and vertigo. The differential binding affinity across muscarinic receptor subtypes suggests selective pharmacological effects, with M5 and M4 receptors being primary targets for anticholinergic activity.
In contrast to its significant muscarinic activity, doxylamine demonstrates minimal cross-reactivity with serotonergic receptors. Binding studies indicate Ki values exceeding 10,000 nanomolar for both 5-HT2A and 5-HT2C receptor subtypes [1]. This selectivity profile distinguishes doxylamine from other psychoactive compounds that exhibit significant serotonergic activity and suggests that its therapeutic effects are primarily mediated through histaminergic and muscarinic pathways rather than serotonergic mechanisms.
The compound also shows negligible affinity for adrenergic receptor subtypes, with Ki values exceeding 10,000 nanomolar for α1B, α2A, α2B, and α2C receptors [1]. This selectivity profile indicates that doxylamine's pharmacological effects are primarily attributable to histamine H1 and muscarinic receptor interactions, with minimal contribution from adrenergic or serotonergic pathways.
The pyridine-ethoxyamine pharmacophore represents the core structural framework responsible for doxylamine's antihistaminic activity [7] [8]. This pharmacophore consists of a pyridine ring system connected through an ethoxyamine linkage to a dimethylamino terminal group. The pyridine moiety serves as a critical recognition element for histamine H1 receptor binding, with the nitrogen atom participating in specific interactions within the receptor's binding pocket.
Structural modifications to the pyridine ring significantly impact antihistaminic activity. The unsubstituted pyridine ring in doxylamine provides optimal binding geometry for receptor recognition, while substitutions at various positions can either enhance or diminish activity depending on their electronic and steric properties [8]. The 2-pyridyl positioning in doxylamine is particularly favorable for maintaining high-affinity binding while allowing appropriate molecular conformation for receptor interaction.
The ethoxyamine linkage serves as a critical spacer element that positions the terminal dimethylamino group at the optimal distance from the aromatic ring systems for receptor binding [7] [8]. This linkage provides flexibility while maintaining the necessary structural rigidity for high-affinity interactions. Alterations to this linkage, such as extending the carbon chain or introducing branching, typically result in decreased antihistaminic activity, emphasizing the importance of the specific geometric arrangement in doxylamine.
The overall pharmacophore analysis reveals that the pyridine-ethoxyamine framework represents an optimal balance between structural flexibility and binding specificity. The distance between the central point of the diaryl ring system and the terminal nitrogen atom in the extended conformation approximates 5-6 angstroms, which appears to be critical for effective H1 receptor binding [8]. This spatial arrangement allows for simultaneous interaction with multiple binding sites within the receptor pocket.
The N,N-dimethyl substitution on the terminal amine group plays a crucial role in determining doxylamine's blood-brain barrier penetration characteristics [7] [9]. This dimethyl substitution increases the compound's lipophilicity while maintaining the basic character necessary for receptor binding. The resulting lipophilic-hydrophilic balance facilitates efficient transport across biological membranes, including the blood-brain barrier.
Pharmacokinetic studies demonstrate that doxylamine readily crosses the blood-brain barrier and achieves significant central nervous system concentrations [10] [11]. The compound exhibits high affinity for H1 receptors in brain tissue, which correlates directly with its pronounced sedative effects. The dimethyl substitution pattern optimizes the compound's partition coefficient for membrane permeation while preserving the ionic interactions necessary for receptor binding.
The blood-brain barrier permeability of doxylamine is further enhanced by its interaction with specific transport mechanisms. Research suggests that compounds containing N-containing groups, such as doxylamine, may utilize proton-coupled organic cation antiporter systems for facilitated transport across the blood-brain barrier [9]. This carrier-mediated transport mechanism may contribute to the compound's efficient central nervous system penetration and prolonged duration of action.
Comparative analysis with structural analogues reveals that the N,N-dimethyl substitution pattern in doxylamine provides superior blood-brain barrier penetration compared to compounds with alternative amine substitutions [7]. Modifications such as the introduction of larger alkyl groups or incorporation of the nitrogen into heterocyclic ring systems typically result in altered permeability characteristics and modified pharmacological profiles.
Comparative pharmacodynamic studies reveal that doxylamine succinate demonstrates superior sedative potency compared to diphenhydramine and related antihistamine compounds [12] [13] [14]. Clinical evaluations indicate that doxylamine produces more pronounced drowsiness and longer-lasting sedative effects, with a duration of action extending 6-8 hours compared to diphenhydramine's 4-6 hour duration. This enhanced efficacy profile positions doxylamine as the most potent over-the-counter sedative available in many jurisdictions.
The enhanced sedative potency of doxylamine correlates with its superior pharmacokinetic profile, particularly its extended elimination half-life of 10.1 hours compared to diphenhydramine's 5.1 hours [14]. This prolonged half-life results in sustained receptor occupancy and more persistent pharmacological effects. Additionally, doxylamine demonstrates lower total body clearance (3.88 mL/min/kg) compared to diphenhydramine (25.5 mL/min/kg), contributing to its prolonged duration of action.
Binding affinity studies support the superior efficacy of doxylamine, with its Ki value of 42 nanomolar for H1 receptors indicating higher receptor affinity compared to many structural analogues [1]. This high-affinity binding translates to greater pharmacological potency and explains why doxylamine can achieve therapeutic effects at lower doses than many competing antihistamines. The compound's binding profile demonstrates selectivity for H1 receptors over other histamine receptor subtypes, with minimal activity at H3 receptors (Ki >10,000 nanomolar).
Comparative analysis with doxylamine analogues reveals structure-activity relationships that influence efficacy profiles. Carbinoxamine, which differs from doxylamine by lacking the alpha-methyl substitution, demonstrates moderate sedation potency but similar duration of action [7]. Clemastine, which incorporates an additional carbon atom between the oxygen and nitrogen, exhibits lower sedative properties while maintaining antihistaminic activity. These structural comparisons highlight the optimal molecular architecture achieved in doxylamine for maximal H1 receptor antagonist activity.
Positron emission tomography studies using carbon-11 labeled doxepin as a tracer have provided quantitative data on histamine H1 receptor occupancy patterns in human brain tissue [15]. These investigations reveal that first-generation antihistamines, including doxylamine, achieve substantial receptor occupancy levels that correlate with their sedative effects. Classical antihistamines such as chlorpheniramine demonstrate receptor occupancy levels of 76.8% at therapeutic doses, while second-generation compounds achieve significantly lower occupancy levels.
The time-dependent receptor occupancy profile of doxylamine reflects its pharmacokinetic characteristics, with peak receptor occupancy occurring within 7.5 hours following oral administration [16] [17]. This timing corresponds to the compound's peak plasma concentration and coincides with maximal sedative effects. The prolonged elimination half-life of doxylamine results in sustained receptor occupancy over extended periods, explaining the compound's long duration of action.
Receptor occupancy studies demonstrate that the relationship between plasma concentration and receptor binding follows saturable kinetics, consistent with specific receptor-mediated interactions [15]. The occupancy profile shows that therapeutic effects are achieved at occupancy levels exceeding 50%, while sedative effects become pronounced at occupancy levels above 70%. This dose-response relationship provides a pharmacological basis for optimizing therapeutic dosing while minimizing unwanted sedative effects.
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of doxylamine succinate through detailed analysis of both proton and carbon-13 environments. Comprehensive protonation and dynamic structural studies reveal the unique fingerprint characteristics of this antihistamine compound [1] [2].
The proton Nuclear Magnetic Resonance spectrum of doxylamine succinate in deuterated chloroform demonstrates distinct chemical shift patterns characteristic of the ethanolamine antihistamine structure [3]. The aromatic region exhibits signals at δ 8.5 parts per million as a doublet with coupling constant J = 2.4 Hz, corresponding to the pyridine heteroaromatic proton [3]. The remaining aromatic protons appear as a complex multiplet in the region δ 7.6-7.0 parts per million, encompassing both phenyl ring protons and additional pyridine protons [3].
The aliphatic region provides critical structural information through characteristic splitting patterns. The methoxy protons (-OCH2) appear as a triplet at δ 3.5-3.3 parts per million with coupling constant J = 6.6 Hz, while the adjacent methylene protons (-CH2) show a triplet at δ 2.6-2.5 parts per million with J = 3.0 Hz [3]. The dimethylamino substituent exhibits a characteristic singlet at δ 2.3-2.2 parts per million for the six methyl protons, and the terminal methyl group appears as a singlet at δ 2.0-1.9 parts per million [3].
Carbon-13 Nuclear Magnetic Resonance analysis provides complementary structural information through detailed examination of the carbon framework [3]. The aromatic carbon signals span a range from δ 148.17 to δ 120.77 parts per million, with the most downfield signal at δ 148.17 corresponding to the pyridine nitrogen-bearing carbon [3]. The quaternary carbon center appears at δ 81.81 parts per million, characteristic of the tertiary alcohol-ether linkage [3]. Aliphatic carbons are observed at δ 61.11 parts per million for the methoxy carbon, δ 59.39 parts per million for the nitrogen-bearing methylene carbon, δ 45.91 parts per million for the dimethylamino methyl carbons, and δ 23.76 parts per million for the terminal methyl group [3].
Advanced protonation studies utilizing variable temperature Nuclear Magnetic Resonance experiments reveal dynamic exchange phenomena in doxylamine succinate solutions [1]. The two acidic protons of the succinate salt demonstrate intermediate exchange behavior at room temperature, evidenced by broad signal characteristics that resolve into distinct signals below approximately -30 degrees Celsius [1]. Two-dimensional Nuclear Magnetic Resonance experiments, including double quantum filtered correlation and rotating frame Nuclear Overhauser Effect experiments performed at -55 degrees Celsius, demonstrate differential protonation patterns where one acidic proton associates with the dimethylamine nitrogen while the other remains with the succinate moiety [1].
Relaxation time measurements provide additional fingerprinting capabilities through carbon-13 T1 relaxation studies [1]. Comparison of relaxation times between the salt form and free base establishes distinct molecular mobility patterns that serve as diagnostic markers for structural confirmation [1].
Mass spectrometric analysis of doxylamine succinate reveals characteristic fragmentation pathways that provide definitive identification through molecular ion detection and systematic bond cleavage patterns [3] [4] [5]. Electron ionization mass spectrometry generates reproducible fragmentation patterns that serve as analytical fingerprints for compound identification and purity assessment.
The molecular ion peak appears at m/z 271, corresponding to the doxylamine free base following loss of the succinate counterion during ionization [3]. This molecular ion demonstrates moderate stability under electron ionization conditions, facilitating molecular weight determination and isotopic pattern analysis [6].
Primary fragmentation pathways follow predictable bond cleavage mechanisms characteristic of ethanolamine antihistamines [4] [5]. The base peak appears at m/z 257, representing loss of a methylene unit (14 mass units) from the molecular ion through alpha-cleavage adjacent to the tertiary nitrogen center [3]. This fragmentation pattern reflects the preferential cleavage of carbon-nitrogen bonds under electron ionization conditions.
Secondary fragmentation generates significant peaks at m/z 226 and m/z 182, corresponding to losses of 45 and 89 mass units respectively from the molecular ion [3]. The m/z 226 fragment likely results from loss of either an ethoxy group (C2H5O, 45 Da) or carboxyl functionality (COOH, 45 Da), while the m/z 182 fragment represents elimination of larger alkyl chain segments through successive bond cleavages [3].
Chemical ionization mass spectrometry using methane and ammonia reagent gases provides enhanced molecular ion stability and alternative fragmentation patterns [4] [5]. Methane chemical ionization promotes protonation reactions that stabilize the molecular ion region, while ammonia chemical ionization facilitates formation of ammonium adducts that aid in molecular weight confirmation [4] [5].
Tandem mass spectrometry experiments utilizing collision-induced dissociation enable detailed structural elucidation through controlled fragmentation of selected precursor ions [7] [8]. Fast atom bombardment ionization coupled with tandem mass spectrometry provides complementary fragmentation information, particularly valuable for analyzing metabolite structures and confirming molecular weight assignments [7] [8].
Metabolite characterization studies demonstrate the analytical utility of mass spectrometric fragmentation patterns for identifying doxylamine transformation products [7] [4] [8] [5]. Glucuronide metabolites exhibit characteristic losses of 176 mass units corresponding to glucuronic acid elimination, while N-demethylated metabolites show molecular ions reduced by 14 mass units per methyl group removed [7] [8].
High-Performance Liquid Chromatography represents the primary analytical methodology for quantitative determination of doxylamine succinate in pharmaceutical formulations and biological matrices [9] [10] [11] [12]. Comprehensive method validation following International Conference on Harmonization guidelines ensures analytical reliability and regulatory compliance across diverse applications.
Method development employing Quality by Design principles optimizes chromatographic performance through systematic evaluation of critical method parameters [9]. Central composite design experiments identify optimal mobile phase compositions, with methanol-to-buffer ratios of 60:40 (volume/volume) providing superior peak symmetry and resolution [9]. Phosphate buffer systems adjusted to pH 2.8 using orthophosphoric acid enhance peak sharpness and minimize tailing effects characteristic of basic compounds [9].
Column selection focuses on octadecylsilane (C18) stationary phases with particle sizes of 5 micrometers and column dimensions of 250 × 4.6 millimeters [9] [10] [11]. These reversed-phase systems provide optimal retention and selectivity for doxylamine succinate while maintaining reasonable analysis times. Alternative stationary phases include octylsilane (C8) columns that offer reduced retention times with maintained selectivity [13].
Flow rate optimization establishes 1.0 milliliters per minute as the standard analytical condition, providing balanced resolution and analysis time [9] [10] [11] [12]. Detection wavelength selection centers on 254-270 nanometers, with 259-262 nanometers representing optimal sensitivity for ultraviolet detection systems [9] [10] [11].
Linearity validation demonstrates excellent correlation coefficients ranging from 0.9990 to 0.9999 across concentration ranges of 10-50 micrograms per milliliter [9] [13] [14]. These linear response relationships satisfy regulatory requirements and enable accurate quantification across therapeutic concentration ranges [9].
Precision studies encompass system precision, method precision, and intermediate precision evaluations [9] [10] [13]. System precision, assessed through replicate injections of standard solutions, yields relative standard deviation values of 0.11-1.5% for doxylamine succinate [9] [13]. Method precision, evaluated through independent sample preparations, demonstrates relative standard deviation values of 0.81-1.2%, confirming analytical reproducibility [9] [13].
Accuracy determination through recovery studies at 80%, 100%, and 150% of target concentrations yields recovery percentages ranging from 98.0% to 103.0% [9] [10] [13]. These results confirm method accuracy across the analytical range and demonstrate freedom from systematic bias [9] [10].
Detection and quantification limits establish method sensitivity through signal-to-noise ratio calculations [9] [14]. Limit of detection values range from 0.23 to 0.71 micrograms per milliliter, while limit of quantification values span 0.71 to 0.939 micrograms per milliliter [9] [14]. These sensitivity parameters enable trace-level analysis suitable for pharmacokinetic studies and impurity profiling [9].
Robustness evaluation assesses method performance under deliberately varied analytical conditions [9] [10]. Flow rate variations of ±0.1 milliliters per minute, wavelength changes of ±1 nanometer, and mobile phase composition modifications of ±1% demonstrate minimal impact on analytical results, with relative standard deviation values remaining below 2% [9] [10].
Gas Chromatography-Mass Spectrometry provides enhanced selectivity and sensitivity for doxylamine succinate analysis, particularly valuable for biological sample analysis and forensic applications [15] [16] [17]. The technique combines chromatographic separation with mass spectrometric identification, enabling definitive compound identification and quantification.
Chromatographic conditions utilize fused silica capillary columns with 5% phenyl methyl siloxane stationary phases (HP-5MS) measuring 30 meters length, 0.25 millimeters internal diameter, and 0.25 micrometers film thickness [16]. These columns provide optimal separation efficiency for doxylamine succinate and potential interference compounds [16].
Temperature programming optimizes analyte elution through controlled thermal gradients [16]. Initial temperature conditions of 110 degrees Celsius maintained for 1 minute, followed by programming to 250 degrees Celsius at 25 degrees Celsius per minute with a 6-minute hold period, achieve complete analysis within 12.6 minutes [16]. This temperature profile ensures adequate volatilization while minimizing thermal decomposition [16].
Carrier gas optimization employs ultra-high purity helium (99.999%) at flow rates of 1.0 milliliters per minute [16]. Split injection ratios of 5:1 with injection volumes of 1 microliter provide optimal sample introduction while preventing column overload [16].
Mass spectrometric detection utilizes electron ionization at 70 electron volts, generating reproducible fragmentation patterns for compound identification [16] [17]. Selected ion monitoring enhances sensitivity by focusing detection on characteristic fragment ions, while full-scan acquisition provides comprehensive spectral information for unknown compound identification [16].
Sample preparation protocols accommodate diverse matrix types through liquid-liquid extraction procedures [15] [16]. Biological samples require alkaline extraction into hexane:isoamyl alcohol mixtures, followed by concentration under nitrogen and reconstitution in appropriate solvents [15]. The extraction efficiency exceeds 90% for doxylamine succinate across physiological pH ranges [15].
Quantification strategies employ internal standard methodologies using structurally similar compounds or deuterated analogs [15] [18] [19]. N-docosane serves as an effective internal standard for forensic applications, while deuterated doxylamine (doxylamine-d5) provides optimal compensation for matrix effects in biological analyses [16] [19].
Method validation for Gas Chromatography-Mass Spectrometry follows similar principles to High-Performance Liquid Chromatography validation but incorporates additional considerations for thermal stability and derivatization requirements [16]. Linear dynamic ranges typically span 25-250 micrograms per milliliter with correlation coefficients exceeding 0.999 [16].
Detection limits for Gas Chromatography-Mass Spectrometry analysis reach sub-microgram per milliliter levels, providing enhanced sensitivity compared to ultraviolet detection methods [15] [16]. This sensitivity advantage proves particularly valuable for pharmacokinetic studies requiring quantification of low plasma concentrations [15].
Doxylamine succinate undergoes extensive hepatic metabolism through multiple cytochrome P450-mediated pathways that determine its pharmacokinetic profile and potential for drug interactions [20] [21] [22] [23]. The primary metabolic transformations involve N-dealkylation, N-oxidation, hydroxylation, and side-chain cleavage reactions that generate multiple metabolites with distinct pharmacological activities.
The cytochrome P450 enzyme CYP2D6 serves as the primary metabolic catalyst for doxylamine biotransformation [23] [24]. This enzyme catalyzes sequential N-demethylation reactions that progressively remove methyl groups from the dimethylamino substituent [20] [22] [23]. The initial N-demethylation generates N-desmethyldoxylamine as the major primary metabolite, representing approximately 20% of the administered dose in rhesus monkey studies [22]. Subsequent N-demethylation of this primary metabolite produces N,N-didesmethyldoxylamine, accounting for an additional 17% of the administered dose [22].
Secondary cytochrome P450 enzymes including CYP1A2 and CYP2C9 contribute to alternative metabolic pathways [23]. These enzymes catalyze aromatic hydroxylation reactions and side-chain oxidation processes that generate hydroxylated metabolites and ether cleavage products [22] [25]. CYP1A2 demonstrates particular involvement in aromatic ring hydroxylation, while CYP2C9 contributes to aliphatic hydroxylation and N-oxidation reactions [23].
N-oxidation represents a quantitatively minor but mechanistically important metabolic pathway that generates doxylamine N-oxide [22] [25]. This transformation occurs through flavin-containing monooxygenase systems and cytochrome P450 enzymes, producing a metabolite that retains partial pharmacological activity [22]. The N-oxide metabolite accounts for approximately 1% of the administered dose but serves as a biomarker for oxidative metabolic capacity [22].
Side-chain cleavage constitutes a major metabolic pathway that generates polar metabolites through oxidative deamination and ether cleavage mechanisms [22] [25]. These reactions produce 2-[1-phenyl-1-(2-pyridinyl)ethoxy]acetic acid and related compounds that account for approximately 31% of the administered dose [22]. The formation of these metabolites involves initial oxidation of the dimethylamino group followed by subsequent cleavage and oxidation reactions [22].
Enzyme induction studies demonstrate that doxylamine succinate acts as a potent phenobarbital-type inducer of hepatic cytochrome P450 enzymes [21] [26] [27] [24]. Dietary administration to B6C3F1 mice produces dose-dependent increases in total cytochrome P450 content of up to 2.6-fold at both 7 and 15-day time points [21]. The induction profile specifically targets CYP2B enzymes, demonstrated by 38-fold increases in 7-pentoxyresorufin O-dealkylation activity and 6.9-fold increases in testosterone 16β-hydroxylation [21].
Additional enzyme induction affects CYP3A and CYP2A subfamilies, with modest increases in enzymatic activities that parallel those observed with phenobarbital treatment [21]. The induction mechanism involves enhanced enzyme protein synthesis rather than decreased degradation, as evidenced by increased microsomal protein content and enzymatic activity [21].
Conjugation reactions represent important phase II metabolic pathways for doxylamine and its oxidative metabolites [7] [8] [25]. Glucuronidation reactions catalyzed by UDP-glucuronosyltransferases generate O-glucuronide and N-glucuronide conjugates of doxylamine and its demethylated metabolites [7] [8]. These conjugation reactions enhance water solubility and facilitate renal elimination [7] [8].
Acetylation reactions involving N-acetyltransferases produce N-acetyl conjugates of desmethyldoxylamine and didesmethyldoxylamine [25]. These conjugated metabolites represent minor components of the overall metabolic profile but demonstrate the involvement of phase II conjugation systems in doxylamine elimination [25].
Tissue distribution studies utilizing radiolabeled doxylamine succinate provide comprehensive information about drug disposition patterns and target organ accumulation following systemic administration [22] [28] [29]. Carbon-14 labeled doxylamine succinate enables quantitative assessment of drug and metabolite distribution across major organ systems through liquid scintillation counting and autoradiographic techniques.
Absorption characteristics demonstrate rapid and extensive uptake from the gastrointestinal tract following oral administration [20] [30] [29]. Peak plasma concentrations occur within 2-3 hours after oral dosing, with bioavailability values reaching 24.7% for conventional oral formulations [20] [23] [30]. Delayed-release formulations exhibit altered absorption profiles with peak concentrations occurring at approximately 7.2 hours, while extended-release formulations achieve peak levels at 4.5 hours [20].
Distribution volume calculations indicate extensive tissue penetration with apparent volumes of distribution reaching 2.5 liters per kilogram body weight [20] [31]. This large distribution volume reflects significant tissue accumulation and protein binding interactions that influence drug disposition kinetics [20]. Plasma protein binding studies demonstrate 88% binding to albumin and other plasma proteins, creating a reservoir effect that influences distribution dynamics [32].
Hepatic distribution represents a primary target for doxylamine accumulation due to the extensive first-pass metabolism and enzyme induction effects [21] [29]. Liver concentrations exceed plasma levels by several-fold, reflecting both passive distribution and active metabolic uptake [29]. The hepatic accumulation pattern correlates with the observed enzyme induction effects and metabolic clearance mechanisms [21].
Central nervous system penetration occurs readily due to the lipophilic characteristics of doxylamine succinate [23] [33]. Brain tissue concentrations achieve pharmacologically relevant levels that correlate with the observed sedative and antihistaminic effects [23]. The blood-brain barrier permeability facilitates therapeutic efficacy while contributing to the characteristic sedative side effects [23].
Renal distribution patterns reflect the primary elimination pathway for doxylamine and its metabolites [20] [22] [29]. Kidney concentrations demonstrate accumulation of both parent compound and polar metabolites, with active tubular secretion contributing to renal clearance mechanisms [20] [22]. Approximately 60% of the administered dose appears in urine as unchanged drug and metabolites [20] [23].
Placental transfer studies using pregnant animal models demonstrate significant maternal-fetal distribution of radiolabeled doxylamine [28] [29]. Fetal tissue concentrations approach maternal plasma levels, indicating efficient placental transfer that has implications for developmental safety assessments [28] [29]. These distribution data support the established safety profile for pregnancy-related nausea and vomiting indications [28].
Mammary gland distribution and milk excretion studies indicate potential transfer into breast milk based on the compound's physicochemical properties [20]. The low molecular weight and moderate lipophilicity predict distribution into human milk, requiring consideration for nursing mothers [20].
Elimination kinetics demonstrate biphasic clearance patterns with initial rapid distribution followed by slower elimination phases [20] [22] [30]. The elimination half-life ranges from 10.1 to 12.5 hours depending on formulation and individual patient factors [20] [30]. Clearance values average 217 milliliters per minute, reflecting both hepatic metabolism and renal elimination contributions [20].
Radiolabeled tracer studies enable quantitative mass balance assessments that account for complete dose recovery [22] [29]. Cumulative 48-hour recovery studies demonstrate 81% recovery in urine with additional fecal elimination accounting for the remainder [22]. These mass balance data confirm the predominant renal elimination pathway while documenting the hepatic metabolic contributions [22].
Autoradiographic analysis provides spatial resolution of tissue distribution patterns that complement quantitative measurements [29] [33]. These imaging studies demonstrate heterogeneous distribution within organs, with particular accumulation in metabolically active tissues and excretory organs [29] [33]. The temporal evolution of distribution patterns reveals the kinetics of tissue uptake and elimination processes [33].
Irritant